(2-Chloro-2,3,3-trifluorocyclobutyl)benzene
CAS No.: 3802-79-7
VCID: VC11661654
Molecular Formula: C10H8ClF3
Molecular Weight: 220.62 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2-Chloro-2,3,3-trifluorocyclobutyl)benzene is a specialized organic compound with the molecular formula . It is characterized by a cyclobutyl ring substituted with chlorine and trifluoromethyl groups, attached to a benzene ring. This compound has applications in chemical synthesis, materials science, and potentially in pharmaceutical research due to its unique structural properties. Physical Characteristics
Synthesis and ReactivityThe synthesis of (2-Chloro-2,3,3-trifluorocyclobutyl)benzene typically involves:
The compound's reactivity is influenced by:
ApplicationsAlthough specific applications for this compound are not explicitly documented in the provided sources, compounds with similar structures are often utilized in:
Safety and Environmental ConsiderationsCompounds containing halogens like chlorine and fluorine require careful handling due to potential toxicity and environmental persistence:
|
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 3802-79-7 | ||||||||||
Product Name | (2-Chloro-2,3,3-trifluorocyclobutyl)benzene | ||||||||||
Molecular Formula | C10H8ClF3 | ||||||||||
Molecular Weight | 220.62 g/mol | ||||||||||
IUPAC Name | (2-chloro-2,3,3-trifluorocyclobutyl)benzene | ||||||||||
Standard InChI | InChI=1S/C10H8ClF3/c11-10(14)8(6-9(10,12)13)7-4-2-1-3-5-7/h1-5,8H,6H2 | ||||||||||
Standard InChIKey | NCRFOYWTNIBAGJ-UHFFFAOYSA-N | ||||||||||
SMILES | C1C(C(C1(F)F)(F)Cl)C2=CC=CC=C2 | ||||||||||
Canonical SMILES | C1C(C(C1(F)F)(F)Cl)C2=CC=CC=C2 | ||||||||||
PubChem Compound | 53412766 | ||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume